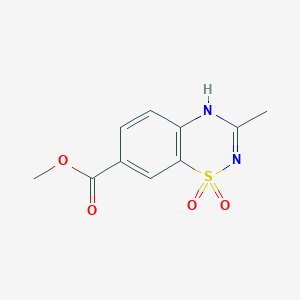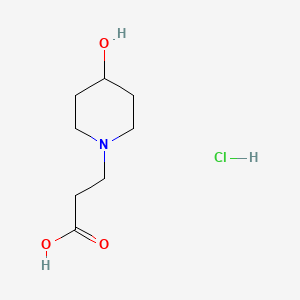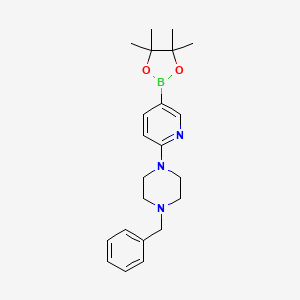
1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Descripción general
Descripción
“1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . All bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “1-Benzylpyrazole-4-boronic acid pinacol ester” is a solid with a melting point of 86-90 °C (lit.) .Aplicaciones Científicas De Investigación
-
Study of the Stability of Boronate Esters
- Summary : 1-Benzylpyrazole-4-boronic acid pinacol ester has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Methods : The stability of boronate esters was studied using liquid chromatography-mass spectrometry (LCMS). The compound was likely dissolved in various alcohols and the stability was monitored over time .
- Results : The specific results of this study are not provided in the source, but this type of study typically provides insights into the stability of the compound under different conditions, which can be important for storage and use in further reactions .
-
Palladium-Catalyzed Methylation
- Summary : The compound has been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Methods : In this type of reaction, a palladium catalyst is typically used to facilitate the transfer of a methyl group from iodomethane to the boronate ester .
- Results : The specific results are not provided in the source, but this type of reaction typically results in the formation of a new carbon-carbon bond, which can be useful in the synthesis of complex organic molecules .
-
Suzuki Coupling
- Summary : 1-Boc-pyrazole-4-boronic acid pinacol ester has been used as a reagent for Suzuki Coupling .
- Methods : In a Suzuki Coupling, the boronic ester is typically reacted with an organohalide in the presence of a palladium catalyst and a base .
- Results : The specific results are not provided in the source, but this type of reaction typically results in the formation of a new carbon-carbon bond .
-
Preparation of Selective Quinazolinyl-Phenol Inhibitors
- Summary : 1-Boc-pyrazole-4-boronic acid pinacol ester has been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired inhibitors .
- Results : The specific results are not provided in the source, but the successful synthesis of these inhibitors could have significant implications for cancer treatment .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Summary : 1-Methylpyrazole-4-boronic acid pinacol ester has been used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Methods : In a Suzuki-Miyaura cross-coupling reaction, the boronic ester is typically reacted with an organohalide in the presence of a palladium catalyst and a base .
- Results : The specific results are not provided in the source, but this type of reaction typically results in the formation of a new carbon-carbon bond .
-
Preparation of Aminothiazoles
- Summary : 1-Methylpyrazole-4-boronic acid pinacol ester has been used in the preparation of aminothiazoles, which are γ-secretase modulators .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired aminothiazoles .
- Results : The specific results are not provided in the source, but the successful synthesis of these modulators could have significant implications for the treatment of Alzheimer’s disease .
-
Preparation of Bromodifluoromethylthiolated Arenes
- Summary : 1-Benzylpyrazole-4-boronic acid pinacol ester can be used as a substrate in the preparation of bromodifluoromethylthiolated arenes, which are applicable in the radiosynthesis of [18F]ArylSCF3 compounds .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired bromodifluoromethylthiolated arenes .
- Results : The specific results are not provided in the source, but the successful synthesis of these compounds could have significant implications for the field of radiopharmaceuticals .
-
Preparation of Amino-pyrido-indol-carboxamides
- Summary : 1-Methylpyrazole-4-boronic acid pinacol ester has been used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired amino-pyrido-indol-carboxamides .
- Results : The specific results are not provided in the source, but the successful synthesis of these inhibitors could have significant implications for the treatment of myeloproliferative disorders .
-
Preparation of Selective Cathepsin Inhibitors
- Summary : 1-Boc-pyrazole-4-boronic acid pinacol ester has been used in the stereoselective synthesis of selective Cathepsin inhibitors .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired Cathepsin inhibitors .
- Results : The specific results are not provided in the source, but the successful synthesis of these inhibitors could have significant implications for the treatment of various diseases .
-
Preparation of γ-Secretase Modulators
- Summary : 1-Methylpyrazole-4-boronic acid pinacol ester has been used in the preparation of aminothiazoles, which are γ-secretase modulators .
- Methods : The specific methods are not provided in the source, but this likely involves a series of organic reactions to synthesize the desired aminothiazoles .
- Results : The specific results are not provided in the source, but the successful synthesis of these modulators could have significant implications for the treatment of Alzheimer’s disease .
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSMUFYAVDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660614 | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | |
CAS RN |
1015242-03-1 | |
| Record name | 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



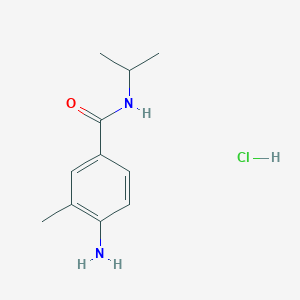
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)

![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
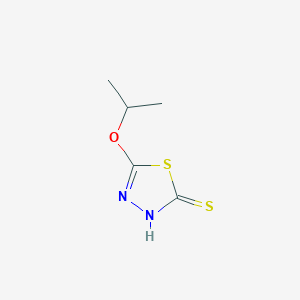
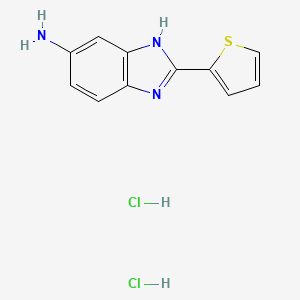
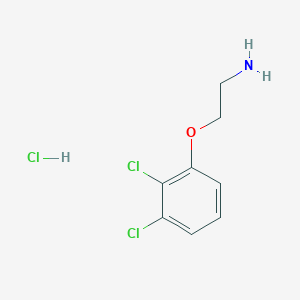
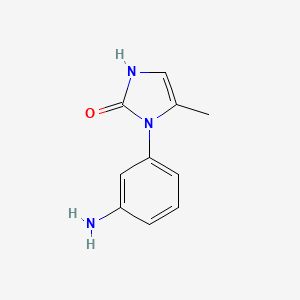
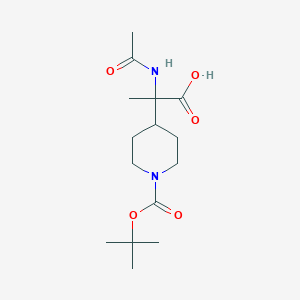
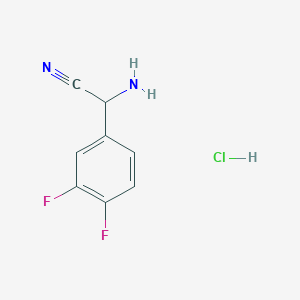
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)
